molecular formula C25H22N2O4S B2727373 N-(3-chloro-4-fluorophenyl)-1-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide CAS No. 1116074-05-5

N-(3-chloro-4-fluorophenyl)-1-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide

Cat. No. B2727373
CAS RN: 1116074-05-5
M. Wt: 446.52
InChI Key: CHXIFQHYOIKTOM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.52. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-1-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-1-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aurora Kinase Inhibitor

A significant application of structurally related compounds involves their role as Aurora kinase inhibitors. Aurora kinases are crucial for cell proliferation, and their inhibition can be a potent strategy in cancer therapy. The detailed synthesis and functional characterization of related compounds highlight their potential utility in treating cancer by inhibiting Aurora A kinase activity (ロバート ヘンリー,ジェームズ, 2006).

Molecular Interaction and Receptor Studies

Another research avenue includes the molecular interaction studies of analogous compounds with specific receptors, such as the CB1 cannabinoid receptor. These studies contribute to understanding the structural requirements for receptor binding and activity, providing insights into the design of receptor-targeted therapies (J. Shim et al., 2002).

Synthesis and Properties of Novel Polymers

Compounds with similar structures have been utilized in the synthesis of novel polymers. For example, the development of fluorinated polyamides containing pyridine and sulfone moieties showcases the application of these chemical frameworks in creating materials with desirable thermal and mechanical properties, highlighting their potential in advanced material science (Xiao-Ling Liu et al., 2013).

Synthetic Methodologies

Research has also focused on innovative synthetic methodologies for constructing piperidines, pyrrolizidines, indolizidines, and quinolizidines, demonstrating the compound's structural analogs' versatility and utility in organic synthesis. These methodologies facilitate the efficient synthesis of complex structures, which can have significant implications in pharmaceutical development and synthetic chemistry (T. G. Back et al., 2000).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-18-11-13-19(14-12-18)16-26-24(28)17-27-22-10-6-5-7-20(22)15-23(25(27)29)32(30,31)21-8-3-2-4-9-21/h2-15H,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXIFQHYOIKTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C(C2=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

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